![molecular formula C25H26F2O B14301477 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene CAS No. 121218-93-7](/img/structure/B14301477.png)
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H26F2O. This compound is characterized by its unique structure, which includes ethoxy, difluoro, and pentylphenyl groups attached to a benzene ring. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multiple steps, including the introduction of ethoxy and difluoro groups to the benzene ring, followed by the attachment of the pentylphenyl group. Common reagents used in these reactions include ethyl iodide, fluorinating agents, and pentylphenyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize microreactor systems to achieve efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene
- 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
Uniqueness
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
121218-93-7 |
|---|---|
Molecular Formula |
C25H26F2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H26F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h8-17H,3-7H2,1-2H3 |
InChI Key |
IVQZJTHTNLXDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


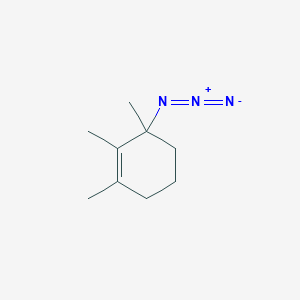


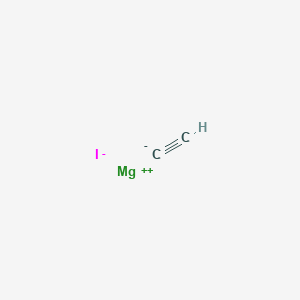
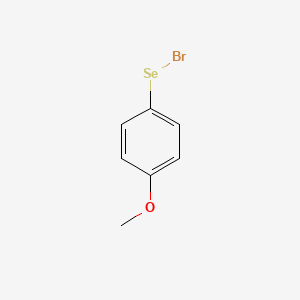
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
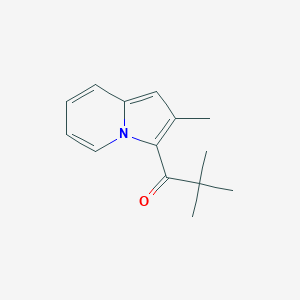

![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)


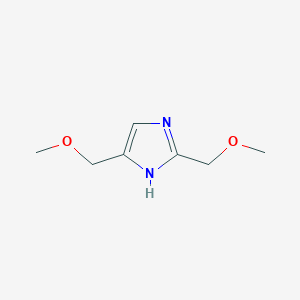

![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
